molecular formula C14H19NO3 B2527392 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid CAS No. 926198-81-4

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid

Cat. No.: B2527392
CAS No.: 926198-81-4
M. Wt: 249.31
InChI Key: PDXOUFOUVXIPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has led to the synthesis and characterization of various novel compounds related to 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid and its derivatives, contributing significantly to the field of organic chemistry and materials science. For instance, novel N-heterocyclic compounds based on 8-hydroxyquinoline, which include derivatives such as benzimidazole, have been synthesized and characterized to investigate their corrosion inhibition behavior on steel surfaces. These studies employ techniques such as NMR, IR, and elemental analysis to elucidate the structural properties of these compounds, highlighting their effectiveness as corrosion inhibitors in acidic environments (Rbaa et al., 2020).

Molecular Probes and Photophysical Studies

Another significant area of research involves the development of molecular probes using derivatives of 1,8-naphthalimide, such as those involving the carboxylic group. These compounds have been synthesized and characterized to explore their aggregation-enhanced emission and solid-state emission properties. Detailed studies, including spectral data and X-ray crystallography, have been conducted to understand their nanoaggregate formation in aqueous solutions and their photophysical properties, offering insights into their potential applications in sensing and imaging technologies (Srivastava et al., 2016).

Antimicrobial and Antitubercular Agents

In the field of medicinal chemistry, novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived ring systems have been synthesized and evaluated for their antibacterial and antitubercular activities. These compounds, characterized by IR, NMR, and elemental analyses, have shown promising results against various bacterial strains and Mycobacterium tuberculosis, underscoring their potential as therapeutic agents (Joshi et al., 2008).

Corrosion Inhibition Studies

The synthesis and characterization of new 8-hydroxyquinoline derivatives have also been conducted to assess their corrosion inhibition effects on mild steel in acidic solutions. These studies not only provide a deep understanding of the chemical and physical interactions involved in corrosion inhibition but also propose effective solutions for protecting metal surfaces in industrial applications (Rbaa et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOUFOUVXIPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetic acid (0.34 mL), trimethyl orthoformate (0.66 mL), and sodium triacetoxyborohydride (0.53 g) are successively added to 4-formyl-benzoic acid (150 mg) and 2,6-dimethyl-morpholine (115 mg) dissolved in dimethylformamide (3 mL). The solution is stirred at room temperature overnight. Trifluoroacetic acid (50% in water) is added, the solution is stirred for another 2 h and then concentrated under reduced pressure. The residue is purified by HPLC on reversed phase (MeCN/H2O) to give the title compound as its trifluoroacetic acid salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
0.53 g
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
0.34 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.